

# JNJ-26146900: A Technical Whitepaper on a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

JNJ-26146900 is a novel, nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for the potential treatment of prostate cancer.[1] Characterized by its unique tissue-selective activity, JNJ-26146900 exhibits antagonistic properties in the prostate while demonstrating anabolic effects in muscle and bone.[1] This dual activity profile positions it as a compound of significant interest in the study of androgen receptor (AR) signaling and the development of next-generation hormonal therapies. This technical guide provides an in-depth overview of JNJ-26146900, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

## Introduction

The androgen receptor (AR), a member of the nuclear hormone receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[2] Androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer; however, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[2] Selective androgen receptor modulators (SARMs) represent a promising therapeutic strategy, offering the potential to selectively target the AR in different tissues, thereby maximizing therapeutic benefit while minimizing side effects.



**JNJ-26146900** is an indole-derived SARM that has demonstrated a desirable preclinical profile. [1] It acts as an antagonist in prostate tissue, leading to a reduction in prostate weight and inhibition of tumor growth.[1] Concurrently, it shows agonist activity in other tissues, such as bone and muscle, where it can mitigate the detrimental effects of androgen deprivation, including bone loss and muscle wasting.[1] Although **JNJ-26146900** did not advance to human clinical trials, its preclinical evaluation provides valuable insights into the therapeutic potential of SARMs.[1]

# Mechanism of Action: Androgen Receptor Signaling

**JNJ-26146900** exerts its effects by modulating the androgen receptor signaling pathway. In its canonical pathway, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. This process drives the growth and survival of prostate cancer cells.

**JNJ-26146900**, as a SARM, competes with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR. In prostate cells, the binding of **JNJ-26146900** induces a conformational change in the AR that prevents its proper activation and subsequent transcription of target genes, thus acting as an antagonist. In bone and muscle cells, the **JNJ-26146900**-AR complex is thought to adopt a different conformation that allows for the recruitment of tissue-specific co-activators, leading to the transcription of genes responsible for anabolic effects.





Antagonism Tissue-specific Agonism







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Proliferative response of the Dunning R3327H experimental model of prostatic adenocarcinoma to conditions of androgen depletion and repletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoprotective Effect of Pine Pollen in Orchidectomized Rats PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [JNJ-26146900: A Technical Whitepaper on a Selective Androgen Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#jnj-26146900-as-a-selective-androgen-receptor-modulator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com